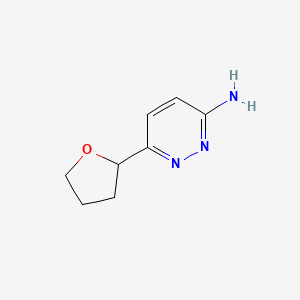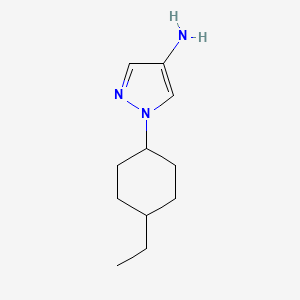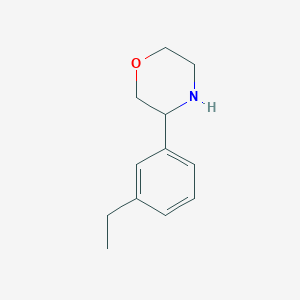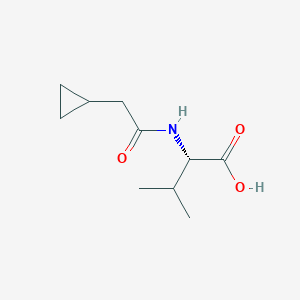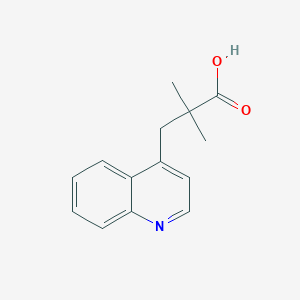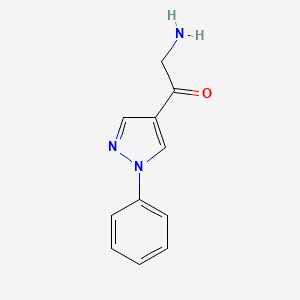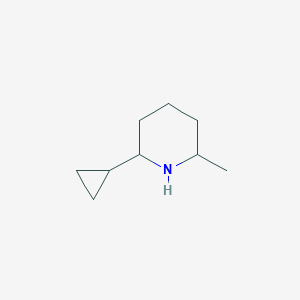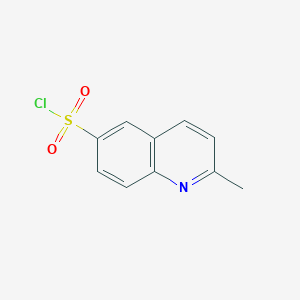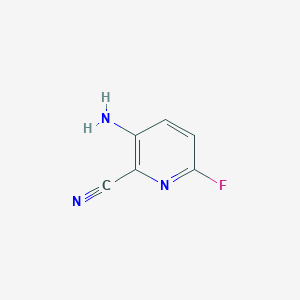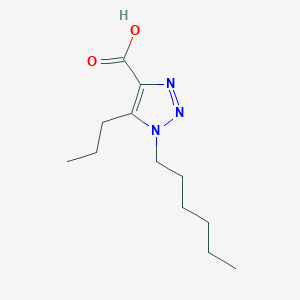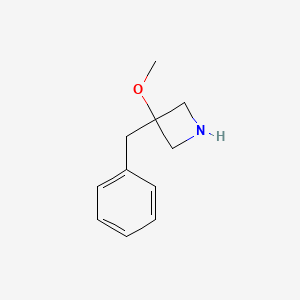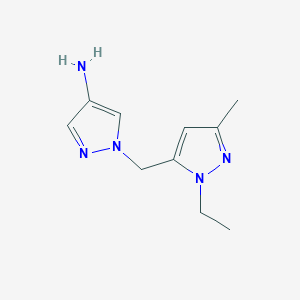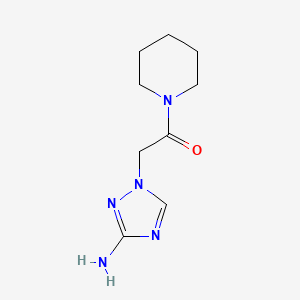
2-(3-Amino-1h-1,2,4-triazol-1-yl)-1-(piperidin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-1h-1,2,4-triazol-1-yl)-1-(piperidin-1-yl)ethan-1-one is a synthetic organic compound that features a triazole ring and a piperidine ring. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-1-(piperidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Final Assembly: The final compound is obtained by coupling the triazole and piperidine intermediates under suitable conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the piperidine ring.
Reduction: Reduction reactions could target the triazole ring or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups onto the triazole or piperidine rings.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, derivatives of this compound might be explored for their interactions with enzymes, receptors, or other biological targets.
Medicine
Medicinal chemistry could investigate this compound for potential therapeutic applications, such as antimicrobial, antiviral, or anticancer activities.
Industry
In industry, the compound might be used in the development of new materials, catalysts, or other functional products.
作用機序
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins, nucleic acids, or other biomolecules, potentially inhibiting or modulating their function. The triazole ring might interact with metal ions or other cofactors, while the piperidine ring could influence the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(Piperidin-1-yl)ethan-1-one: A simpler analog without the triazole ring.
3-Amino-1h-1,2,4-triazole: A compound with the triazole ring but lacking the piperidine moiety.
2-(1H-1,2,4-Triazol-1-yl)ethan-1-one: A compound with a similar structure but different functional groups.
Uniqueness
The combination of the triazole and piperidine rings in 2-(3-Amino-1h-1,2,4-triazol-1-yl)-1-(piperidin-1-yl)ethan-1-one may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets, distinguishing it from other similar compounds.
特性
分子式 |
C9H15N5O |
|---|---|
分子量 |
209.25 g/mol |
IUPAC名 |
2-(3-amino-1,2,4-triazol-1-yl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C9H15N5O/c10-9-11-7-14(12-9)6-8(15)13-4-2-1-3-5-13/h7H,1-6H2,(H2,10,12) |
InChIキー |
QSOFGONVSFWDHI-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)CN2C=NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


